![molecular formula C11H14ClN3O B1435452 Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1803605-77-7](/img/structure/B1435452.png)

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Vue d'ensemble

Description

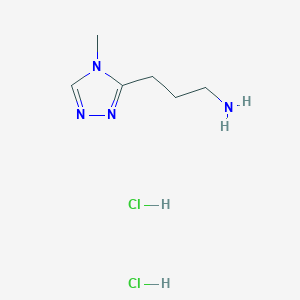

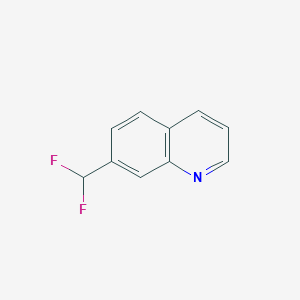

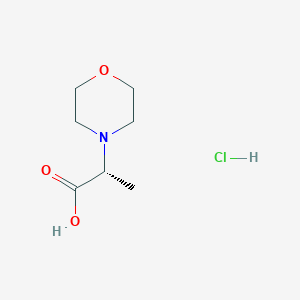

“Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Novel Derivatives: Research has been conducted on synthesizing novel derivatives like carbazole derivatives (Sharma, Kumar, & Pathak, 2014) and compounds with 1,3,4-oxadiazol-2-amine (Verma, Awasthi, & Jain, 2022). These studies involve characterizing these compounds using UV, FT-IR, NMR, MS spectral studies, and elemental analysis.

Biological Evaluation

Antibacterial and Antifungal Activities

Some derivatives exhibit significant antibacterial and antifungal activities (Sharma, Kumar, & Pathak, 2014).

Anticancer Properties

Research indicates that certain derivatives have potential anticancer activities. These compounds were tested against human cancer cell lines like MCF-7 (breast), A549 (lung), and others (Yakantham, Sreenivasulu, & Raju, 2019).

Antioxidant Activity

Synthesized derivatives have been screened for their antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

Molecular Studies

Molecular Docking Studies

Some compounds underwent molecular docking studies to evaluate their potential as antifungal agents (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Fluoride Chemosensors

Research on molecules containing 1,3,4-oxadiazole groups has been conducted to develop novel anion sensors for fluoride sensing (Ma, Li, Zong, Men, & Xing, 2013).

Chemical Reactions and Synthesis Techniques

Ring-Fission/C–C Bond Cleavage Reactions

Studies have been done on the reaction of certain compounds leading to ring fission and formation of new derivatives (Jäger, Laggner, Mereiter, & Holzer, 2002).

Synthesis of Thiazoles and Related Reactions

Investigations into the synthesis of thiazoles using 1,3,4-oxadiazoles as starting materials have been conducted (Paepke, Reinke, Peseke, & Vogel, 2009).

Synthesis of Fluorescent Compounds

Novel fluorescent compounds derived from 1,3,4-oxadiazol-5-yl have been synthesized for various applications (Ho & Yao, 2009).

Therapeutic and Pharmaceutical Applications

- Pharmacological Screening: Derivatives have been screened for various pharmacological properties including antimicrobial and antioxidant activities (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, “Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” and similar compounds may have potential applications in these areas.

Mécanisme D'action

Target of Action

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are likely to be the proteins or enzymes involved in the life cycle of infectious organisms. For instance, in the active site region of oxidoreductase 1XDQ protein, certain amino acids can play an important role in showing antibacterial activity .

Mode of Action

The compound interacts with its targets by coordinating through the nitrogen atom . This interaction can lead to changes in the target’s function, potentially inhibiting the growth or replication of the infectious organism .

Biochemical Pathways

Given its anti-infective properties, it is likely that it interferes with essential biochemical pathways of the infectious organisms, leading to their death or growth inhibition .

Result of Action

The result of the action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is the inhibition of the growth or replication of infectious organisms. This leads to a decrease in the number of infectious organisms, thereby alleviating the infection .

Propriétés

IUPAC Name |

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYUYIDULPZHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC(=NO1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)